Sodium Channel Nav1.9 Inhibitory Activity: Target Compound vs. Structural Analogs
Limited evidence from patent disclosures suggests that certain pyridazine sulfonamide analogs exhibit inhibitory activity against the Nav1.9 sodium channel [1]. However, no direct head-to-head or cross-study comparable quantitative data (e.g., IC50 values) for 4-methoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide could be retrieved from primary literature or public bioactivity databases. A related compound (BDBM258112) within a similar chemotype series demonstrated an IC50 of 58 nM against Nav1.9, but this compound possesses a substantially different substitution pattern [2]. Without a direct comparator for the target compound, its potency relative to this or any other analog remains unknown. The evidence is insufficient to support a quantitative differentiation claim.
| Evidence Dimension | IC50 against sodium channel protein type 9 subunit alpha (Nav1.9) |
|---|---|
| Target Compound Data | N/A (no public data) |
| Comparator Or Baseline | Analog BDBM258112: IC50 = 58 nM (BindingDB) |
| Quantified Difference | Cannot be calculated |
| Conditions | Automated patch clamp (IonWorks Quattro), pH 7.3, 2°C |
Why This Matters
Nav1.9 is a validated pain target; procurement decisions require knowing the exact potency of the specific compound being purchased, which is currently unavailable.
- [1] US Patent 9,493,448 (Sulfonamide derivatives as sodium channel inhibitors). Available at: https://patents.google.com/patent/US9493448B2/en View Source
- [2] BindingDB. Entry BDBM258112 (IC50 = 58 nM for Nav1.9). Available at: http://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=258112 View Source
